molecular formula C19H15N3O5 B2808422 2-cyano-N-(4-ethylphenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide CAS No. 891623-46-4

2-cyano-N-(4-ethylphenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide

Cat. No.: B2808422
CAS No.: 891623-46-4
M. Wt: 365.345
InChI Key: KFVCITFUICJSPT-UHFFFAOYSA-N
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Description

2-cyano-N-(4-ethylphenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide is a cyanoenamide derivative featuring a nitro-substituted benzodioxol ring and a 4-ethylphenyl amide group. The compound’s synthesis likely involves coupling reactions similar to those described for structurally related molecules, such as the use of HATU/DIPEA for amide bond formation and HPLC purification to achieve >95% purity . Analytical characterization via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS is critical for confirming its structure .

Properties

IUPAC Name

2-cyano-N-(4-ethylphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-2-12-3-5-15(6-4-12)21-19(23)14(10-20)7-13-8-17-18(27-11-26-17)9-16(13)22(24)25/h3-9H,2,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVCITFUICJSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-N-(4-ethylphenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C15H14N2O4
  • Molecular Weight : 286.28 g/mol

Anticancer Properties

Research indicates that nitro-substituted compounds, similar to this compound, often exhibit significant anticancer activity. A study on nitrobenzoate-derived compounds demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models . Specifically, these compounds have been shown to target tubulin polymerization, which is crucial for cancer cell division and metastasis.

Anti-inflammatory Effects

Nitro compounds are also recognized for their anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cancer. The ability of nitrobenzoate compounds to suppress inflammatory pathways suggests that this compound could be beneficial in treating inflammatory conditions .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Angiogenesis : Similar nitro compounds have shown potential in inhibiting angiogenesis, which is the formation of new blood vessels that tumors require for growth .
  • Cell Cycle Arrest : Compounds with similar structures have been reported to induce cell cycle arrest in cancer cells, thereby preventing further proliferation .
  • Induction of Apoptosis : The ability to trigger programmed cell death is a critical mechanism for anticancer agents .

Study 1: Anticancer Activity in vitro

A recent study evaluated the anticancer efficacy of various nitrobenzoate derivatives against human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The study highlighted the potential of such compounds as lead candidates for further development in cancer therapy.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of nitro-substituted compounds in animal models of inflammatory diseases. The findings revealed that these compounds reduced markers of inflammation and improved clinical outcomes in treated subjects, suggesting a promising therapeutic role for this compound.

Data Summary Table

Biological ActivityMechanismReference
AnticancerInhibition of tubulin polymerization
Anti-inflammatorySuppression of inflammatory pathways
Induction of apoptosisTriggering programmed cell death

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Benzodioxol Substituent Amide Substituent Key Functional Groups
Target Compound 6-nitro 4-ethylphenyl Cyano, enamide, nitro
3-(2-chlorophenyl)-... () None (2-chlorophenyl) 4-nitrophenyl Cyano, enamide, chloro, nitro
CAS 866156-40-3 () None (2-hydroxy-3-methoxy) 4-CF$_3$phenyl Cyano, enamide, OH, OMe, CF$_3$

Physicochemical Properties

  • Hydrogen Bonding: The nitro group in the benzodioxol ring (target) acts as a hydrogen bond acceptor, while the hydroxy group in CAS 866156-40-3 serves as a donor. This difference may influence crystal packing (e.g., via $ \pi $-stacking or hydrogen-bonded networks) .
  • Lipophilicity : The chloro substituent in the analog increases LogP compared to the target’s ethyl group, which has a moderate hydrophobic effect .

Crystallographic and Computational Insights

  • Crystal Packing : Tools like SHELX and Mercury () enable comparison of crystal structures. The nitro group in the target compound may promote denser packing via dipole interactions, whereas the CF$_3$ group in CAS 866156-40-3 could lead to steric hindrance .
  • Conformational Analysis : The hydroxy-methoxyphenyl group in CAS 866156-40-3 may adopt a planar conformation due to intramolecular hydrogen bonding, unlike the more rigid benzodioxol ring in the target compound .

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